![molecular formula C12H11N3O2 B11766106 Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate CAS No. 954226-91-6](/img/structure/B11766106.png)
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature for 8 hours . The reaction mixture is then worked up to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are explored for their antimicrobial, antiviral, and antitumor activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate involves the inhibition of collagen prolyl 4-hydroxylases, which are enzymes involved in the biosynthesis of collagen. By inhibiting these enzymes, the compound effectively reduces the expression of collagen and hydroxyproline in cell culture, thereby exhibiting anti-fibrotic properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is unique due to its specific structure that combines both pyridine and pyrimidine rings, which contributes to its diverse pharmacological activities. Its ability to inhibit collagen synthesis makes it particularly valuable in anti-fibrotic research .
Biological Activity
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents comparative data on similar compounds.
Chemical Structure and Synthesis
This compound is characterized by the presence of a pyridine ring attached to a pyrimidine core, with a carboxylate group contributing to its reactivity. The synthesis typically involves multi-step organic reactions, allowing for the modification of substituents on both the pyridine and pyrimidine rings to enhance biological activity.
Anti-Fibrotic Effects
Recent studies have highlighted the anti-fibrotic potential of this compound. It has been shown to inhibit collagen expression and hydroxyproline content in cell cultures, indicating its potential role in treating fibrotic diseases. Specifically, it demonstrated superior efficacy compared to established anti-fibrotic agents like Pirfenidone, with IC50 values showing significant inhibition of collagen synthesis in hepatic stellate cells (HSC-T6) .
Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Interaction studies suggest that it may modulate nitric oxide production and influence inflammatory mediator synthesis. This suggests a mechanism where the compound could be beneficial in conditions characterized by excessive inflammation .
Anti-Cancer Activity
Compounds structurally related to this compound have been associated with anti-cancer activities. For instance, derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. The biological activity is often linked to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and survival .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate | Structure | Chlorine substitution enhances reactivity | Potential anti-cancer activity |
Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate | Structure | Hydroxyl group increases solubility | Anti-inflammatory properties |
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | Structure | Trifluoromethyl group enhances lipophilicity | Antimicrobial activity |
This table illustrates how variations in substituents can significantly influence the pharmacological profile of pyrimidine derivatives.
Case Studies and Research Findings
- Study on Anti-Fibrosis : A study evaluated several pyrimidine derivatives, including this compound, demonstrating that specific modifications led to enhanced anti-fibrotic activity compared to traditional treatments .
- Research on Inflammation : Another study focused on the compound's ability to inhibit COX enzymes, revealing that it possesses comparable efficacy to well-known anti-inflammatory drugs like celecoxib .
- Cancer Cell Line Testing : In vitro tests against human leukemia cell lines indicated that derivatives of this compound exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .
Properties
CAS No. |
954226-91-6 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 2-pyridin-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)9-7-14-11(15-8-9)10-5-3-4-6-13-10/h3-8H,2H2,1H3 |
InChI Key |
BGVITIUQTZDXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.